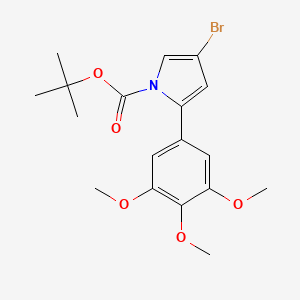
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a trimethoxyphenyl group. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, or Knorr pyrrole synthesis.
Introduction of the Bromine Atom: Bromination of the pyrrole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Boc Protecting Group: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Trimethoxyphenyl Group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the trimethoxyphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and triethylamine
Coupling Reactions: Palladium catalysts and boronic acid derivatives
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-Boc-2-phenyl-1H-pyrrole: Similar structure but lacks the trimethoxy groups.
4-Bromo-1-Boc-2-(3,4-dimethoxyphenyl)-1H-pyrrole: Similar structure with fewer methoxy groups.
4-Bromo-1-Boc-2-(3,5-dimethoxyphenyl)-1H-pyrrole: Similar structure with different methoxy group positions.
Uniqueness
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C18H22BrNO5 |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
tert-butyl 4-bromo-2-(3,4,5-trimethoxyphenyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C18H22BrNO5/c1-18(2,3)25-17(21)20-10-12(19)9-13(20)11-7-14(22-4)16(24-6)15(8-11)23-5/h7-10H,1-6H3 |
Clé InChI |
YKDMFVIDTKPZLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC(=C(C(=C2)OC)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


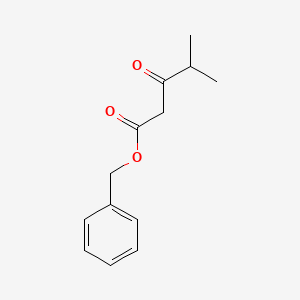
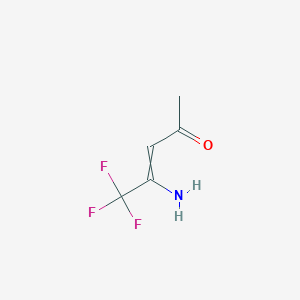
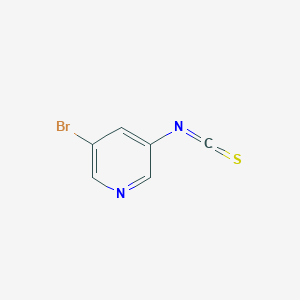


![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)
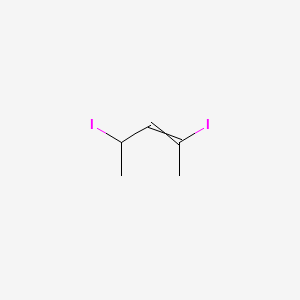
![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)
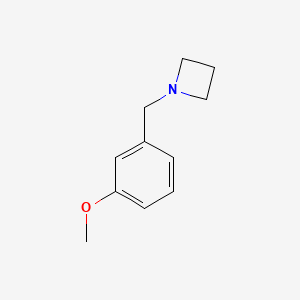
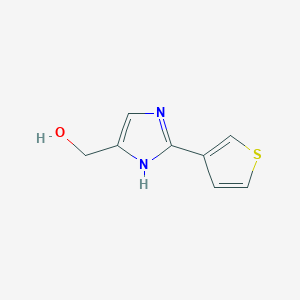
![1-[5-(Bromomethyl)-2-[(dimethylcarbamoyl)oxy]phenyl]-N,N,N-trimethylmethanaminium Bromide](/img/structure/B15332924.png)
![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)


